M 084 hydrochloride
Description
Properties
Molecular Formula |
C11H15N3.HCl |
|---|---|
Molecular Weight |
225.72 |
Synonyms |
N-Butyl-1H-benzimidazol-2-amine hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile :
- Target : Selective TRPC4/5 channel blocker, with weak activity against TRPC3.
- Potency : IC₅₀ values of 3.7–10.3 μM (TRPC4) and 8.2 μM (TRPC5) .
- Purity : ≥99%, as confirmed by analytical certificates .
- Applications : Demonstrates rapid in vivo antidepressant and anxiolytic effects in preclinical models, making it a candidate for neuropsychiatric research .
Mechanistic Insights: TRPC4/5 channels regulate neuronal calcium signaling, and their inhibition by M 084 hydrochloride modulates pathways linked to mood disorders. Studies by Zhu et al. and Yang et al.
TRPC Channel Inhibitors
This compound vs. SKF 96365 Hydrochloride
Discussion :
- Selectivity: M 084 exhibits superior selectivity for TRPC4/5 over TRPC3, whereas SKF 96365 is a non-selective TRPC inhibitor, affecting multiple isoforms (e.g., TRPC3, TRPC6) .
- Therapeutic Potential: M 084’s rapid in vivo efficacy in mood disorder models contrasts with SKF 96365’s broader use in calcium signaling studies without specific mental health applications .
Other Hydrochloride Compounds in Research
Meclizine Hydrochloride (CAS 1104-22-9): An antihistamine with antiemetic properties, structurally distinct from M 084 and unrelated to TRPC modulation .
Prilocaine Hydrochloride : A local anesthetic (CAS 1786-81-8) targeting sodium channels, highlighting the varied applications of hydrochloride derivatives .
Anagrelide Related Compound A Hydrochloride : An impurity in platelet-reducing drugs, emphasizing quality control in pharmaceutical manufacturing .
Structural and Functional Distinctions
- Benzimidazole Core: M 084’s benzimidazole scaffold may enhance blood-brain barrier penetration compared to non-benzimidazole TRPC inhibitors like SKF 96365 .
- Clinical Relevance : M 084’s antidepressant effects are supported by in vivo data, whereas SKF 96365 is primarily a research tool for calcium signaling .
Q & A
Q. What are the primary molecular targets of M 084 hydrochloride, and how are its inhibitory effects quantified?
this compound is a selective TRPC4/5 channel blocker with IC50 values of 3.7–10.3 µM for TRPC4 and 8.2 µM for TRPC5, as demonstrated in electrophysiological assays . Weak activity against TRPC3 (IC50 >10 µM) has also been observed. Researchers should validate target specificity using TRPC3/4/5 heterologous expression systems and calcium imaging to rule off-target effects. Dose-response curves with positive controls (e.g., ML204 for TRPC4/5) are recommended for comparative analysis.
Q. What in vivo models demonstrate the neuropharmacological efficacy of this compound?
M 084 exhibits rapid antidepressant and anxiolytic effects in rodent models, such as the forced swim test (FST) and elevated plus maze (EPM). These effects are attributed to TRPC4/5 inhibition, which modulates neuronal calcium signaling . Researchers should standardize administration routes (e.g., intraperitoneal vs. oral) and monitor pharmacokinetic parameters (e.g., bioavailability, half-life) to ensure translational relevance. Behavioral assays must include vehicle and positive control groups (e.g., fluoxetine for antidepressants).
Advanced Research Questions
Q. How can researchers reconcile contradictory data between in vitro IC50 values and in vivo efficacy thresholds for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cellular vs. tissue contexts) or TRPC subunit heteromerization in vivo. For example, TRPC4/5 channels form functional complexes with other subunits (e.g., TRPC1), altering pharmacology . To address this, use in situ hybridization or CRISPR-based knockout models to validate target expression in specific brain regions. Additionally, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain concentrations with behavioral outcomes.
Q. What methodological considerations are critical for optimizing this compound dosing in chronic stress models?
Chronic stress alters TRPC4/5 expression, requiring dose titration to avoid tolerance or receptor desensitization. Researchers should:
- Conduct pilot studies to establish dose ranges (e.g., 1–20 mg/kg) based on acute efficacy data.
- Monitor body weight, locomotor activity, and corticosterone levels to assess off-target effects.
- Use telemetry or microdialysis to measure real-time calcium flux in target brain regions (e.g., prefrontal cortex) .
Q. How can electrophysiological and behavioral data be integrated to validate M 084’s mechanism of action?
Combine patch-clamp recordings (e.g., in hippocampal slices) with simultaneous behavioral tracking in anxiety/depression models. For example:
- Correlate TRPC4/5 current inhibition with reduced immobility time in the FST.
- Use optogenetic tools to selectively activate TRPC4/5-expressing neurons and test M 084’s rescue effects.
- Apply computational tools (e.g., principal component analysis) to identify multivariate relationships between electrophysiological parameters and behavioral endpoints .
Q. What strategies mitigate confounding effects from TRPC3 activity in studies using this compound?
While M 084 has low TRPC3 affinity (IC50 >10 µM), off-target effects may occur at high concentrations. Solutions include:
- Using TRPC3-specific inhibitors (e.g., Pyr3) in combination studies.
- Validating results in TRPC3-knockout animals or cell lines.
- Performing RNA-seq to confirm TRPC3 expression levels in experimental models .
Methodological Guidelines
- Experimental Design : Include dose-response curves, positive/negative controls, and blinded behavioral scoring to reduce bias .
- Data Validation : Use orthogonal assays (e.g., calcium imaging + Western blotting) to confirm target engagement .
- Reproducibility : Adhere to the ARRIVE guidelines for in vivo studies and provide raw data in supplementary materials .
For literature reviews, prioritize primary sources from PubMed and avoid non-peer-reviewed platforms (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
